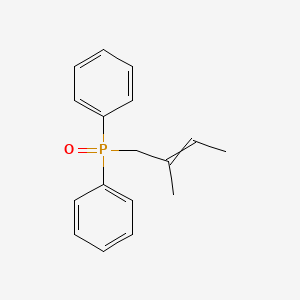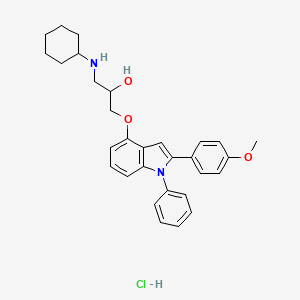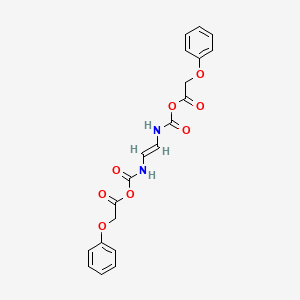
N,N'-Vinylenebis(phenoxyacetic acid carbamic acid anhydride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Vinylenebis(phenoxyacetic acid carbamic acid anhydride) is a complex organic compound with a unique structure that combines elements of phenoxyacetic acid and carbamic acid anhydride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Vinylenebis(phenoxyacetic acid carbamic acid anhydride) typically involves the reaction of phenoxyacetic acid with carbamic acid anhydride under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of N,N’-Vinylenebis(phenoxyacetic acid carbamic acid anhydride) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N’-Vinylenebis(phenoxyacetic acid carbamic acid anhydride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of N,N’-Vinylenebis(phenoxyacetic acid carbamic acid anhydride) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .
Major Products
The major products formed from the reactions of N,N’-Vinylenebis(phenoxyacetic acid carbamic acid anhydride) depend on the specific reaction conditions and reagents used. These products can include oxidized derivatives, reduced forms, and substituted compounds .
Scientific Research Applications
N,N’-Vinylenebis(phenoxyacetic acid carbamic acid anhydride) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and as a tool for investigating enzyme mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-Vinylenebis(phenoxyacetic acid carbamic acid anhydride) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The detailed mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N’-Vinylenebis(phenoxyacetic acid carbamic acid anhydride) include other derivatives of phenoxyacetic acid and carbamic acid anhydride, such as:
- Phenoxyacetic acid carbamic acid anhydride
- N,N’-Vinylenebis(phenoxyacetic acid)
- Carbamic acid anhydride derivatives
Uniqueness
N,N’-Vinylenebis(phenoxyacetic acid carbamic acid anhydride) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
73622-93-2 |
|---|---|
Molecular Formula |
C20H18N2O8 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
[(E)-2-[(2-phenoxyacetyl)oxycarbonylamino]ethenyl]carbamoyl 2-phenoxyacetate |
InChI |
InChI=1S/C20H18N2O8/c23-17(13-27-15-7-3-1-4-8-15)29-19(25)21-11-12-22-20(26)30-18(24)14-28-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,21,25)(H,22,26)/b12-11+ |
InChI Key |
GJOUVZMYTGGZHZ-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)OC(=O)N/C=C/NC(=O)OC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OC(=O)NC=CNC(=O)OC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



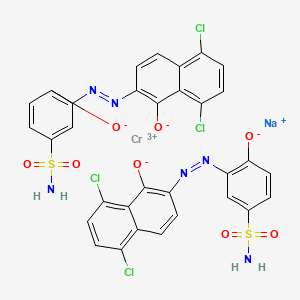
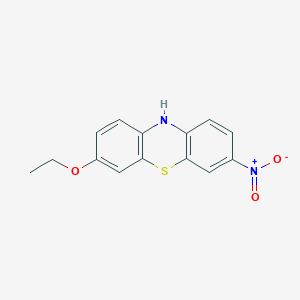

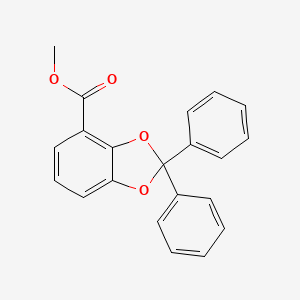
![1H-Pyrimido[4,5-E][1,3,4]oxadiazine](/img/structure/B14455558.png)
![3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile](/img/structure/B14455564.png)
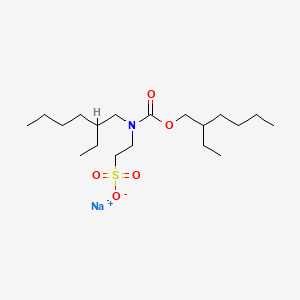
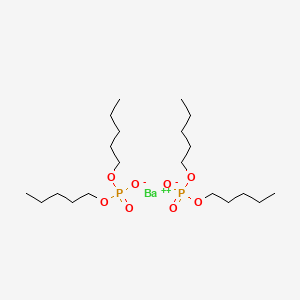
![4-[1-(4-Methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14455577.png)

![N-[(Methanesulfonyl)oxy]-P,P-diphenylphosphinic amide](/img/structure/B14455584.png)
